(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-phenylprop-2-en-1-one
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Description
(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-phenylprop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2.1]oct-2-en-8-yl)-3-phenylprop-2-en-1-one.
Scientific Research Applications
Muscarinic Acetylcholinergic Receptor Affinity
One study investigated the resolution and evaluation of isomers of an iodine-125-labeled compound closely related to the query compound for its high affinity towards the muscarinic acetylcholinergic receptor (mAChR). The research highlighted the compound's potential for selective imaging of mAChR densities in cerebral and cardiac tissues, underscoring its utility in developing diagnostic radiopharmaceuticals (McPherson et al., 1995).
Analgetic Properties
Another study explored the structure-activity relationships of 1-phenyl-6-azabicyclo[3.2.1]octanes, examining their analgetic and narcotic antagonist activities. This research contributes to understanding the analgesic potential of such compounds, providing insights into their therapeutic applications (Takeda et al., 1977).
Synthetic Applications
The synthesis of 2-azabicyclo[3.2.1]oct-3-enes from 4-chloroalkyl-1,4-dihydropyridines was investigated, highlighting the synthetic versatility of such compounds in creating bicyclic structures with potential pharmacological activities. This research points to the utility of these compounds in the synthesis of novel pharmaceuticals with low antimicrobial and hypotensive activity (Gregory et al., 1985).
Radioiodinated Derivatives for Radiopharmaceuticals
Research on the synthesis and evaluation of radioiodinated derivatives of a similar compound for potential radiopharmaceutical applications was conducted. The study focuses on developing new agents for imaging muscarinic receptors, demonstrating the compound's relevance in medical imaging and diagnostics (Rzeszotarski et al., 1984).
Novel Pyrrolam A Analogues
A study on the unique cascade ring-opening/cyclization reaction of azlactones with DBU or DBN to synthesize 1-azabicyclo[3.3.0]oct-3-en-2-one derivatives was reported. This research highlights the compound's role in producing multicyclic semi-alkaloids with antimicrobial activity, indicating its potential in developing new antimicrobial agents (Parhizkar et al., 2017).
properties
IUPAC Name |
(E)-1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-16(12-9-13-5-2-1-3-6-13)17-14-7-4-8-15(17)11-10-14/h1-7,9,12,14-15H,8,10-11H2/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDWDBBJAAZGPT-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C=CCC1N2C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-phenylprop-2-en-1-one |
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